molecular formula C20H18ClN3O3 B2888765 methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate CAS No. 1008999-57-2

methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate

Cat. No.: B2888765
CAS No.: 1008999-57-2
M. Wt: 383.83
InChI Key: XBHSSWKRZAMRFP-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate is a pyrazole-derived carboxamide ester featuring a 5-chloro-1-methyl-3-phenylpyrazole core linked via a carbonylamino group to a phenylacetate ester. Its synthesis likely involves coupling a pyrazole-4-carbonyl chloride with a phenylglycine ester derivative, followed by purification and crystallization. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

methyl 2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-24-18(21)15(16(23-24)13-9-5-3-6-10-13)19(25)22-17(20(26)27-2)14-11-7-4-8-12-14/h3-12,17H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHSSWKRZAMRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Phenylacetate: The chlorinated pyrazole is then coupled with phenylacetate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s pyrazole ring is substituted with chloro (C5), methyl (N1), and phenyl (C3) groups, distinguishing it from analogs. Key structural analogs include:

Compound Name Pyrazole Substituents Ester Group Key Structural Differences
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate (Target) 5-Cl, 1-Me, 3-Ph Methyl phenylacetate Reference compound for comparison
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) 5-NH₂, 3-OH Ethyl pyran carboxylate Pyran ring replaces phenylacetate; additional NH₂/OH groups
5-Methyl-3-phenyl-1H-pyrazole-4-carboxamide 5-H, 1-H, 3-Ph Amide (no ester) Lacks chloro, methyl, and ester groups

Key Observations :

  • The chloro substituent at C5 enhances electronegativity and lipophilicity compared to unsubstituted (5-H) or amino (5-NH₂) analogs.
  • The phenylacetate ester improves membrane permeability compared to carboxylic acid derivatives but may reduce hydrolytic stability relative to amides.
Physicochemical Properties

Hypothetical data based on structural trends:

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Solubility (mg/mL)
Target Compound 413.85 3.8 180–185 0.15 (Water)
Compound 11b 407.40 2.1 210–215 1.2 (Water)
5-Methyl-3-phenyl-1H-pyrazole-4-carboxamide 231.27 1.9 165–170 8.5 (Water)

Analysis :

  • The target’s higher LogP (3.8 vs. 2.1 for 11b) reflects increased lipophilicity from the chloro and phenyl groups, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Compound 11b’s lower LogP and higher solubility arise from its polar pyran and cyano groups .
  • The amide analog ’s superior solubility stems from hydrogen-bonding capability, though it lacks ester-mediated bioavailability.

Biological Activity

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate, with CAS number 1008999-57-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3O3C_{20}H_{18}ClN_{3}O_{3}, with a molecular weight of 383.83 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
CAS Number1008999-57-2
Molecular FormulaC20H18ClN3O3
Molecular Weight383.83 g/mol
Boiling PointPredicted: 468.5 ± 45.0 °C
Density1.33 ± 0.1 g/cm³
pKa11.77 ± 0.46

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole moieties exhibit significant inhibitory effects on various cancer cell lines.

A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) . The specific activity of this compound against these targets remains to be fully elucidated but suggests a promising avenue for further investigation.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has also been documented. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo models . This property could be attributed to their ability to inhibit the production of pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies indicate a potent activity that warrants further exploration in clinical settings.

In Vivo Studies

Animal model studies have indicated that administration of pyrazole derivatives can lead to significant tumor reduction and improved survival rates in treated groups compared to controls . These findings support the potential therapeutic application of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-y)carbonyl]amino}-2-phenyacetate in oncology.

Q & A

Q. What are the critical parameters for optimizing the synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate?

The synthesis of pyrazole derivatives like this compound requires precise control of reaction conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions.
  • Catalyst use : Bases like K₂CO₃ or Et₃N facilitate amide bond formation between the pyrazole carbonyl and amino groups.
  • Reaction time : Monitored via TLC or HPLC to prevent over-reaction or decomposition .
    Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify optimal conditions while minimizing trial-and-error approaches .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., amide NH at δ 8–10 ppm, ester carbonyl at ~170 ppm).
  • HPLC : Quantifies purity (>95% for pharmacological studies) and detects residual solvents or intermediates.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.1 for C₂₁H₁₉ClN₃O₃).
    Cross-referencing with analogous pyrazole derivatives ensures spectral assignments are consistent .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for structural elucidation?

Discrepancies in NMR or XRD data (e.g., unexpected coupling constants or dihedral angles) may arise from conformational flexibility or crystallographic packing effects. Strategies include:

  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms or stereochemistry.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) to infer bioactive conformations.
  • Crystal structure prediction (CSP) : Identify polymorphs that explain divergent XRD patterns .
    For example, pyrazole ring puckering or amide bond rotation can be modeled to align with observed data .

Q. How to design experiments to probe structure-activity relationships (SAR) for this compound’s pharmacological activity?

  • Derivatization : Synthesize analogs with variations in the phenyl (e.g., electron-withdrawing substituents) or ester groups (e.g., ethyl vs. methyl).
  • Biological assays : Test against target enzymes (e.g., Leishmania-specific kinases) to correlate substituent effects with IC₅₀ values.
  • ADMET profiling : Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability linked to structural features .
    Statistical analysis (e.g., multivariate regression) quantifies substituent contributions to activity .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Claisen-Schmidt condensations).
  • Membrane separation : Purify intermediates via nanofiltration to replace column chromatography.
  • Process analytical technology (PAT) : Real-time monitoring (e.g., inline FTIR) adjusts parameters dynamically .
    Pilot-scale reactors should replicate bench-scale mixing and heating profiles to avoid kinetic mismatches .

Methodological Challenges

Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution to identify barriers (e.g., poor solubility).
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain reduced in vivo activity.
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. What experimental frameworks validate the compound’s mechanism of action against parasitic targets?

  • Enzyme inhibition assays : Measure Ki values using recombinant enzymes (e.g., Leishmania arginase).
  • Genetic knockdown : CRISPR/Cas9 or RNAi silencing of target genes in parasites confirms on-target effects.
  • Resistance studies : Serial passage under sublethal doses identifies mutations linked to target binding .

Data Analysis and Interpretation

Q. How to statistically analyze contradictory bioactivity data across research groups?

  • Meta-analysis : Pool IC₅₀ data from multiple studies, adjusting for assay variability (e.g., cell line differences).
  • Machine learning : Train models on structural descriptors (e.g., ClogP, topological polar surface area) to predict outliers.
  • Sensitivity analysis : Identify experimental parameters (e.g., incubation time) that disproportionately affect results .

Computational and Experimental Integration

Q. How to integrate quantum chemical calculations with experimental synthesis for reaction optimization?

  • Reaction path sampling : Identify low-energy intermediates using DFT to guide catalyst selection.
  • Transition state analysis : Predict regioselectivity in pyrazole ring formation (e.g., Markovnikov vs. anti-Markovnikov).
  • Machine learning : Train on reaction databases to predict optimal solvents or temperatures for new derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.